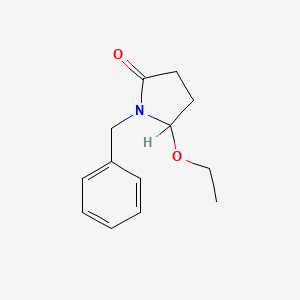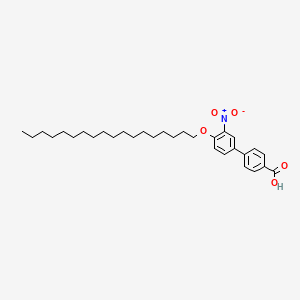
3'-Nitro-4'-(lauryloxy)biphenyl-4-carboxylic aid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Nitro-4’-(lauryloxy)biphenyl-4-carboxylic acid is an organic compound characterized by a biphenyl structure with a nitro group at the 3’ position, a lauryloxy group at the 4’ position, and a carboxylic acid group at the 4 position
Preparation Methods
The synthesis of 3’-Nitro-4’-(lauryloxy)biphenyl-4-carboxylic acid typically involves multiple steps, starting from biphenyl derivatives. Common synthetic routes include:
Nitration: Introduction of the nitro group at the 3’ position of biphenyl.
Lauryloxylation: Attachment of the lauryloxy group at the 4’ position.
Carboxylation: Introduction of the carboxylic acid group at the 4 position.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
3’-Nitro-4’-(lauryloxy)biphenyl-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The lauryloxy group can be substituted with other functional groups.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3’-Nitro-4’-(lauryloxy)biphenyl-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3’-Nitro-4’-(lauryloxy)biphenyl-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the lauryloxy and carboxylic acid groups can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
3’-Nitro-4’-(lauryloxy)biphenyl-4-carboxylic acid can be compared with other similar compounds, such as:
4-Nitrobenzoic acid: Lacks the biphenyl structure and lauryloxy group.
3-Nitrobenzoic acid: Similar nitro and carboxylic acid groups but lacks the biphenyl structure and lauryloxy group.
4’-Nitro-1,1’-biphenyl-4-carboxylic acid: Similar biphenyl structure and nitro group but lacks the lauryloxy group.
The uniqueness of 3’-Nitro-4’-(lauryloxy)biphenyl-4-carboxylic acid lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
21351-71-3 |
|---|---|
Molecular Formula |
C31H45NO5 |
Molecular Weight |
511.7 g/mol |
IUPAC Name |
4-(3-nitro-4-octadecoxyphenyl)benzoic acid |
InChI |
InChI=1S/C31H45NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-37-30-23-22-28(25-29(30)32(35)36)26-18-20-27(21-19-26)31(33)34/h18-23,25H,2-17,24H2,1H3,(H,33,34) |
InChI Key |
YXZCQIDDLLOXPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


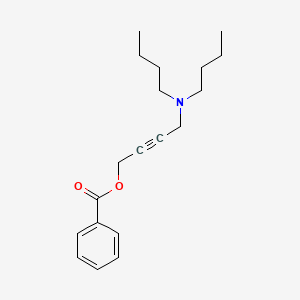
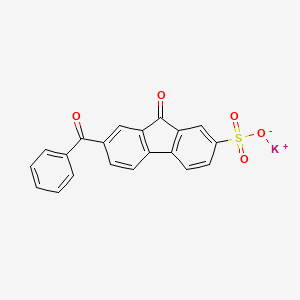
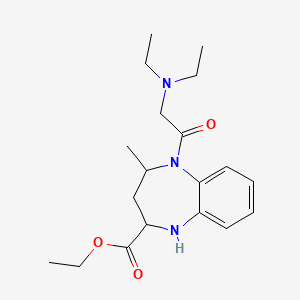
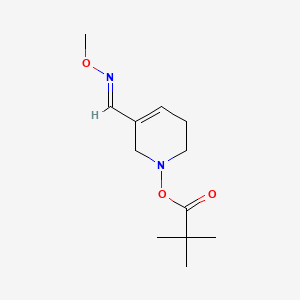
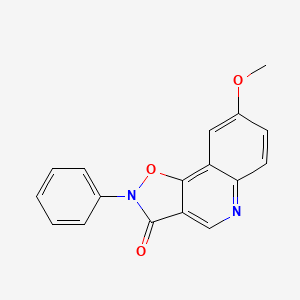
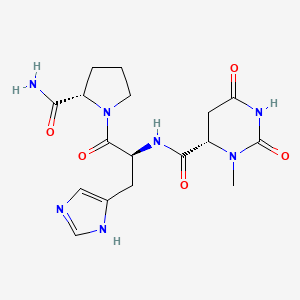
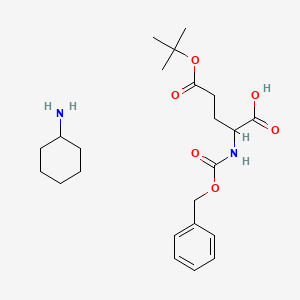
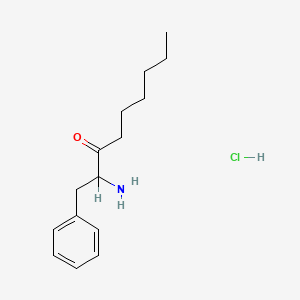
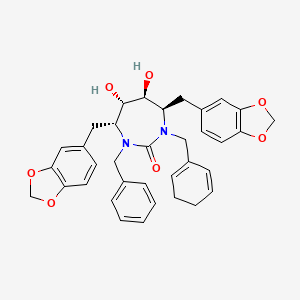
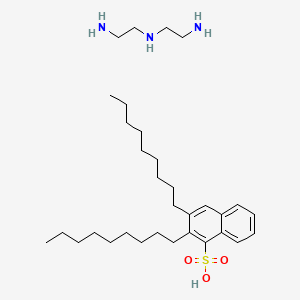
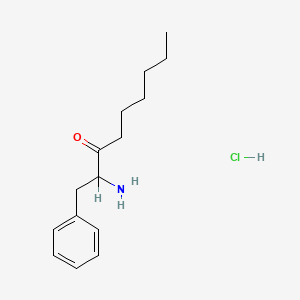
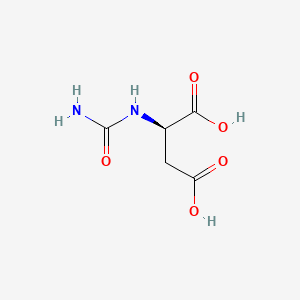
![(E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzo[b][1]benzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol](/img/structure/B12704203.png)
